molecular formula C19H28N4O2 B6707664 N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide

N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide

Cat. No.: B6707664
M. Wt: 344.5 g/mol
InChI Key: AIEREYVQFDMDRK-UHFFFAOYSA-N
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Description

N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide is a complex organic compound featuring a pyrrole ring system. Pyrroles are significant in medicinal chemistry due to their diverse biological activities and presence in many natural products . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-13-15(7-9-22(13)5)17(24)20-11-19(3,4)12-21-18(25)16-8-10-23(6)14(16)2/h7-10H,11-12H2,1-6H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEREYVQFDMDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)C(=O)NCC(C)(C)CNC(=O)C2=C(N(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide typically involves the Knorr pyrrole synthesis . This method involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Mechanism of Action

The mechanism of action of N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide is unique due to its dual pyrrole rings and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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